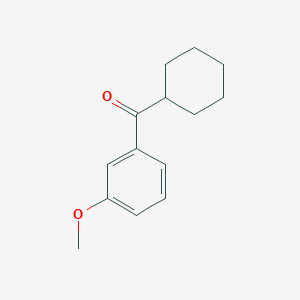

Cyclohexyl 3-methoxyphenyl ketone

Descripción

Contextualization within Ketone Chemistry and Aromatic Compounds

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their chemistry is rich and varied, encompassing nucleophilic addition reactions at the carbonyl carbon, and reactions at the α-carbon atoms. Cyclohexyl 3-methoxyphenyl (B12655295) ketone is an unsymmetrical ketone, with one aliphatic cyclic substituent and one substituted aromatic substituent.

The cyclohexyl group, a saturated carbocycle, imparts lipophilicity and conformational flexibility to the molecule. In contrast, the 3-methoxyphenyl group introduces aromaticity and the electronic effects of the methoxy (B1213986) substituent. The methoxy group (-OCH3) is an electron-donating group through resonance and an electron-withdrawing group through induction. Its presence in the meta position on the phenyl ring influences the electron density of the aromatic system and the reactivity of the carbonyl group.

The study of such hybrid ketones allows researchers to investigate the interplay between the electronic and steric effects of different substituents on the reactivity of the carbonyl group. This understanding is crucial for the design of new synthetic methodologies and the development of molecules with specific properties.

Significance and Research Trajectory

While specific research on Cyclohexyl 3-methoxyphenyl ketone is not prominent in the available scientific literature, its structural motifs are present in various compounds of interest in medicinal chemistry and materials science. The research trajectory for this compound would likely involve its synthesis and subsequent evaluation for biological activity or as a building block for more complex molecules.

The synthesis of this compound can be approached through well-established synthetic routes in organic chemistry.

Potential Synthetic Routes:

One common method for the synthesis of such ketones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduorganic-chemistry.orgyoutube.com In this case, anisole (B1667542) (methoxybenzene) could be acylated with cyclohexanecarbonyl chloride. The methoxy group is an ortho-, para-director, meaning the primary products would be the 2-methoxy and 4-methoxy isomers. The formation of the 3-methoxy isomer as the main product through this method would be less favored.

An alternative and more direct route would be the use of an organometallic reagent, such as a Grignard reaction . The reaction of 3-methoxyphenylmagnesium bromide with cyclohexanecarbonyl chloride would yield the desired this compound. prepchem.comsigmaaldrich.com This method offers better control over the regiochemistry of the final product.

Further research on this compound could explore its reduction to the corresponding alcohol, which could be a chiral center, opening up studies into stereoselective synthesis. Additionally, the ketone could serve as a precursor for the synthesis of various heterocyclic compounds through condensation reactions. Given the biological activities sometimes associated with methoxy-substituted aromatic compounds and cyclohexyl moieties, this ketone could be a candidate for screening in various biological assays.

Chemical and Physical Properties

While specific experimentally determined data for this compound is scarce, its properties can be predicted based on its structure and comparison with analogous compounds.

Predicted Properties of this compound:

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be >300 °C at atmospheric pressure |

| Solubility | Insoluble in water, soluble in common organic solvents |

For comparison, the properties of related ketones are provided below.

Properties of Related Ketones:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Cyclohexyl phenyl ketone sigmaaldrich.com | C₁₃H₁₆O | 188.27 | 55-57 | 285 |

| Cyclopentyl 3-methoxyphenyl ketone nih.gov | C₁₃H₁₆O₂ | 204.26 | - | 311.7 |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexyl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAHXULHWQCQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642585 | |

| Record name | Cyclohexyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-05-7 | |

| Record name | Cyclohexyl(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 3 Methoxyphenyl Ketone

Established Synthetic Routes for Cyclohexyl(3-methoxyphenyl)methanone

Grignard Reagent Approaches from Nitriles or Carboxylic Acid Derivatives

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. The synthesis of ketones, including Cyclohexyl 3-methoxyphenyl (B12655295) ketone, can be effectively achieved by the reaction of a Grignard reagent with a nitrile or a carboxylic acid derivative. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comucalgary.ca

In one pathway, cyclohexylmagnesium halide (a Grignard reagent) can be reacted with 3-methoxybenzonitrile. The nucleophilic cyclohexyl group attacks the electrophilic carbon of the nitrile, forming an imine intermediate after an acidic workup. This imine is then hydrolyzed to yield the desired ketone, Cyclohexyl 3-methoxyphenyl ketone. libretexts.orgorganicchemistrytutor.comucalgary.ca A key advantage of using nitriles is that the reaction typically stops at the ketone stage, as the intermediate imine salt is unreactive towards further Grignard reagent addition. organicchemistrytutor.comucalgary.ca

Alternatively, a Grignard reagent can react with a carboxylic acid derivative such as an acyl chloride or an ester. For the synthesis of this compound, this would involve reacting cyclohexylmagnesium halide with 3-methoxybenzoyl chloride or reacting 3-methoxyphenylmagnesium bromide with cyclohexanecarbonyl chloride. While effective, careful control of reaction conditions is necessary to prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, which would result in a tertiary alcohol. libretexts.org

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Considerations |

| Cyclohexylmagnesium halide | 3-Methoxybenzonitrile | Imine | This compound | Hydrolysis of the imine is required. |

| Cyclohexylmagnesium halide | 3-Methoxybenzoyl chloride | Ketone | This compound | Over-addition to form a tertiary alcohol is a potential side reaction. |

| 3-Methoxyphenylmagnesium bromide | Cyclohexanecarbonyl chloride | Ketone | This compound | Low temperatures are often required to minimize side reactions. |

| 3-Methoxyphenylmagnesium bromide | Cyclohexanecarboxylic acid ester | Ketone | This compound | Two equivalents of the Grignard reagent are needed. |

Friedel-Crafts Acylation Strategies (Insights from Analogous Ketones)

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. tamu.edudepaul.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edudepaul.edu

For the synthesis of this compound, two primary Friedel-Crafts strategies can be envisioned. The first involves the acylation of anisole (B1667542) (methoxybenzene) with cyclohexanecarbonyl chloride. The methoxy (B1213986) group of anisole is an activating group and directs the incoming acyl group to the ortho and para positions. Therefore, this reaction would likely yield a mixture of isomers, with the desired meta-isomer being a minor product.

A more direct approach would be the Friedel-Crafts acylation of a substituted benzene (B151609) ring that would lead to the desired product. However, due to the directing effects of substituents, achieving high yields of the meta-substituted product can be challenging.

| Aromatic Substrate | Acylating Agent | Catalyst | Major Products | Relevance to Target Synthesis |

| Anisole | Cyclohexanecarbonyl chloride | AlCl₃ | Ortho- and Para-cyclohexyl methoxy ketones | Illustrates the general principle, but would not be a regioselective route to the desired meta-isomer. |

| Benzene | 3-Methoxybenzoyl chloride | AlCl₃ | 3-Methoxybenzophenone | Demonstrates the acylation of an aromatic ring with a substituted benzoyl chloride. |

Other Multicomponent and Cascade Reactions Relevant to Ketone Formation

Multicomponent reactions (MCRs) and cascade reactions (also known as domino or tandem reactions) offer efficient synthetic routes to complex molecules in a single step, thereby increasing atom economy and reducing waste. wikipedia.org While specific examples for the direct synthesis of this compound are not prevalent in the literature, general principles of MCRs and cascade reactions for ketone formation can be applied.

For instance, a tandem reaction could involve the in-situ formation of an organometallic reagent followed by its reaction with an aldehyde and subsequent oxidation to the ketone. nih.govnih.govscispace.com Such a process combines multiple transformations in one pot, avoiding the isolation of intermediates. nih.govnih.govscispace.com

Cascade reactions often involve a series of intramolecular or intermolecular transformations that are triggered by a single event. wikipedia.org For ketone synthesis, a cascade might involve a Michael addition followed by an intramolecular cyclization and subsequent rearrangement to form the ketone product. acs.org

Novel Synthetic Approaches and Catalyst Development

Photoredox Catalysis in Ketone Synthesis (General Principles and Relevance)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. nih.govacs.orgthieme-connect.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. nih.govacs.orgthieme-connect.com

In the context of ketone synthesis, photoredox catalysis can be employed to generate acyl radicals from various precursors, such as aldehydes or carboxylic acid derivatives. These acyl radicals can then be coupled with a suitable partner, such as an organoboron or organosilicon reagent, to form the desired ketone. The relevance to the synthesis of this compound lies in the potential for a mild and efficient coupling of a 3-methoxyphenyl- or cyclohexyl-based radical precursor with an appropriate acylating partner.

| Catalyst Type | Radical Precursor | Coupling Partner | General Product | Key Advantages |

| Ruthenium or Iridium photocatalyst | Aldehyde | Aryl halide | Aryl ketone | Mild reaction conditions, high functional group tolerance. |

| Organic dye photocatalyst | Carboxylic acid | Organoboron reagent | Ketone | Avoids the use of precious metals. |

Transition Metal-Catalyzed Coupling Reactions for Ketone Formation

Transition metal-catalyzed cross-coupling reactions are a versatile and powerful method for the synthesis of ketones. researchgate.netccspublishing.org.cnresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper. researchgate.netccspublishing.org.cnresearchgate.net

Several cross-coupling strategies could be adapted for the synthesis of this compound:

Suzuki Coupling: This involves the reaction of an organoboron compound (e.g., 3-methoxyphenylboronic acid) with an acyl halide (e.g., cyclohexanecarbonyl chloride) in the presence of a palladium catalyst and a base.

Heck-type Carbonylative Coupling: An aryl or vinyl halide can be coupled with an alkene and carbon monoxide in the presence of a palladium catalyst to form a ketone.

Carbonylative Cross-Coupling: A more direct approach involves the coupling of an organic halide (e.g., 3-methoxyiodobenzene) with an organometallic reagent (e.g., cyclohexylzinc chloride) and carbon monoxide, catalyzed by a palladium or nickel complex. chemistryviews.org

These methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex ketones. researchgate.netresearchgate.net

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki Coupling | 3-Methoxyphenylboronic acid | Cyclohexanecarbonyl chloride | Palladium complex | This compound |

| Carbonylative Coupling | 3-Methoxyiodobenzene | Cyclohexylzinc chloride | Palladium or Nickel complex | This compound |

| Negishi Coupling | 3-Methoxyphenylzinc halide | Cyclohexanecarbonyl chloride | Palladium or Nickel complex | This compound |

Stereoselective Synthesis and Chiral Induction in Cyclohexyl Ketones

The synthesis of specific stereoisomers of cyclohexyl ketones is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers or diastereomers. Stereoselective synthesis aims to control the formation of new chiral centers, a process heavily influenced by chiral induction, where an existing chiral center in a molecule dictates the stereochemical outcome of a reaction at a prochiral center.

One established principle in chiral induction is the nucleophilic addition to carbonyl groups adjacent to a stereogenic center. msu.edu The existing chiral center can significantly influence the proportion of product diastereomers. msu.edu For instance, in the hydride reduction of chiral methyl ketones, the approach of the hydride nucleophile is directed by the stereochemistry of the adjacent carbon, leading to the preferential formation of one diastereomer over the other. msu.edu This principle is fundamental in creating new chiral centers with a high degree of control.

In the context of cyclohexyl ketones, thermodynamic control during reactions like the Michael addition has been shown to yield specific stereoisomers as the major product. For example, in the synthesis of certain cyclohexyl ketone inhibitors, thermodynamic control resulted in the formation of an anti-Ser-trans-cyclohexyl stereoisomer. nih.govresearchgate.net However, the chiral center adjacent to the carbonyl group can be susceptible to epimerization due to the electron-withdrawing effects of both the α-amide and α-ketone functionalities, potentially leading to a mixture of diastereomers. nih.govresearchgate.net

Catalytic asymmetric synthesis provides a powerful tool for achieving high enantioselectivity. The Sharpless epoxidation, for example, demonstrates the conversion of an achiral allylic alcohol into a chiral product with high enantioselectivity. When applied to secondary allylic alcohols containing a cyclohexyl group, the enantiomers of the racemic alcohol react at different rates. The S-enantiomer reacts more than 100 times faster than the R-enantiomer, which is attributed to steric hindrance from the bulky cyclohexyl group. This kinetic resolution allows for the separation of the enantiomers, with the R-enantiomer being recovered with over 96% enantiomeric excess (ee). msu.edu

Another modern approach involves radical-induced stereospecific migrations. Vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters can undergo a stereospecific 1,2-migration. This radical polar crossover reaction, initiated by light, allows for the synthesis of valuable α-chiral ketones with excellent enantiopurity following an oxidation step. nih.gov

The synthesis of compounds with a structure related to this compound, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, often begins with the addition of a Grignard reagent like 3-methoxyphenyl magnesium bromide to a cyclic ketone. unica.it Subsequent reactions, such as reductive amination, create multiple stereoisomers whose distinct interactions with biological targets, like the μ-opioid receptor, can be investigated through computational methods like docking and free energy calculations to identify the most promising stereoisomer. unica.it

Table 1: Examples of Stereoselective Reactions in Cyclohexyl Ketone Synthesis

| Reaction Type | Substrate Example | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Racemic secondary allylic alcohol with a cyclohexyl group | Sharpless epoxidation catalyst | S-enantiomer reacts >100x faster than R-enantiomer | msu.edu |

| Diastereoselective Addition | Chiral methyl ketone | Intramolecular hydride transfer | Formation of diastereomeric products (syn/anti) | msu.edu |

| Michael Addition | Boc-protected α,β-unsaturated ketone | Thermodynamic control | anti-Ser-trans-cyclohexyl stereoisomer as major product | nih.govresearchgate.net |

| Radical Polar Crossover | Vinyl boron ate complex | Stereospecific 1,2-migration | α-chiral ketones with high enantiopurity | nih.gov |

Process Optimization and Scalability Considerations for Ketone Production

The transition from laboratory-scale synthesis to large-scale industrial production of ketones like this compound requires rigorous process optimization and scalability assessment. The primary goals are to ensure safety, cost-effectiveness, high yield, and purity, while minimizing environmental impact.

A key aspect of developing a scalable synthesis is the use of inexpensive starting materials and reagents, coupled with operationally simple reaction conditions. acs.org For instance, routes that avoid moisture-free or oxygen-free conditions are highly desirable for large-scale operations as they reduce equipment and handling costs. acs.org The synthesis of a versatile cyclohexanone (B45756) building block highlights a practical approach featuring readily attainable reaction conditions, which removed barriers for its application in multi-ten gram or larger scales. acs.org Initial synthetic routes for this building block involved a four-step sequence including a Grignard reaction, dehydration, hydroboration/oxidation, and Collins oxidation. acs.org Optimization efforts focused on circumventing limitations such as capricious yields and the use of expensive reagents. acs.org

Biocatalysis presents a promising avenue for scalable and sustainable ketone production. The enzymatic oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (KA-oil), key intermediates for nylon production, has been a focus of extensive research. tudelft.nl While traditional industrial aerobic oxidation of cyclohexane is run at low conversion rates (around 5%) to avoid byproduct formation, biocatalytic cascades offer higher selectivity. tudelft.nl Using unspecific peroxygenase (UPO), the biosynthesis of cyclohexanol and cyclohexanone can be achieved. tudelft.nl

Process optimization for such biocatalytic systems involves several parameters. Key factors include the initial concentrations of the substrate (cyclohexane) and the co-substrate (H₂O₂), as well as the enzyme dosage. tudelft.nl For example, increasing the initial cyclohexane concentration from 20 mM to 50 mM resulted in a significant increase in the final product concentrations of cyclohexanol and cyclohexanone, achieving over 80% conversion. tudelft.nl

Scaling up these processes from laboratory (100 mL) to pilot (11 L) and even kilogram-scale (35 L reactor) has been demonstrated. acs.org In a 10.7 L working volume, an average initial product formation rate of at least 157 mM h⁻¹ (approximately 15 g L⁻¹ h⁻¹) was achieved for cyclohexane oxidation. acs.org A critical factor in scaling up is managing the delivery of reactants, such as the continuous feeding of H₂O₂ to maintain optimal reaction rates and yields. acs.org Downstream processing, which includes product isolation and purification, is another crucial consideration, as the presence of co-solvents like acetonitrile can create challenges such as the formation of azeotropes. researchgate.net

Table 2: Parameters for Scalable Cyclohexane Oxidation

| Scale | Reactor Volume | Substrate Conc. (Cyclohexane) | Co-solvent | H₂O₂ Dosing Rate | Productivity | Reference |

|---|---|---|---|---|---|---|

| Lab Scale | 250 mL | 500 mM | 50 vol % Acetonitrile | 50 - 200 mM h⁻¹ | Not specified | acs.org |

| Pilot Scale | 35 L | 500 mM | 50 vol % Acetonitrile | ~150 mM h⁻¹ | ~15 g L⁻¹ h⁻¹ | acs.org |

Chemical Reactivity and Transformations of Cyclohexyl 3 Methoxyphenyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Reduction Pathways to Secondary Alcohols

The reduction of cyclohexyl 3-methoxyphenyl (B12655295) ketone to its corresponding secondary alcohol, cyclohexyl(3-methoxyphenyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.org Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically from the solvent or an acidic workup, yields the secondary alcohol. libretexts.org

| Reagent | Conditions | Product | Notes |

| Sodium Borohydride (NaBH₄) | Typically in protic solvents like methanol (B129727) or ethanol | Cyclohexyl(3-methoxyphenyl)methanol | Milder and more selective than LiAlH₄. chemguide.co.uklibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous/acidic workup | Cyclohexyl(3-methoxyphenyl)methanol | A much stronger reducing agent, capable of reducing other functional groups like esters and carboxylic acids. libretexts.orgchemguide.co.uk |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide in isopropanol | Cyclohexyl(3-methoxyphenyl)methanol | A reversible reaction that is highly selective for aldehydes and ketones. google.com |

This table summarizes common reduction pathways for converting ketones to secondary alcohols.

The stereochemistry of the reduction can be influenced by the size of the reducing agent. youtube.com Smaller reducing agents, like sodium borohydride, may favor the formation of the axial alcohol, while bulkier reagents tend to produce the equatorial alcohol to minimize steric hindrance. youtube.com

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of ketones. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. youtube.com

The reaction of cyclohexyl 3-methoxyphenyl ketone with an organometallic reagent, followed by an acidic workup, yields a tertiary alcohol. youtube.comdalalinstitute.com For example, the reaction with phenylmagnesium bromide (PhMgBr) produces (cyclohexyl)(3-methoxyphenyl)(phenyl)methanol. youtube.com The nucleophilic phenyl group from the Grignard reagent attacks the carbonyl carbon, leading to a magnesium alkoxide intermediate, which is then protonated. pearson.com

| Organometallic Reagent | Product Type | Example Product (with PhMgBr) |

| Grignard Reagent (e.g., PhMgBr) | Tertiary Alcohol | (Cyclohexyl)(3-methoxyphenyl)(phenyl)methanol |

| Organolithium Reagent (e.g., PhLi) | Tertiary Alcohol | (Cyclohexyl)(3-methoxyphenyl)(phenyl)methanol |

This table illustrates the reaction of ketones with common organometallic reagents to form tertiary alcohols.

The choice of organometallic reagent and reaction conditions can influence the stereochemical outcome of the addition to the cyclohexyl ring, with the nucleophile generally approaching from the less sterically hindered face. dalalinstitute.com

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The methoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, the carbonyl group is a deactivating, meta-directing group. The combined influence of these two substituents directs incoming electrophiles to specific positions on the aromatic ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The positions of substitution will be directed by the activating methoxy group to the ortho and para positions relative to it, while the deactivating ketone group directs to the meta position. The steric hindrance from the bulky cyclohexyl ketone group may also play a role in favoring certain positions.

Reactions Involving the Cyclohexyl Ring System

The cyclohexyl ring itself is generally less reactive than the carbonyl and methoxyphenyl groups. However, under specific conditions, reactions can occur. For instance, free-radical halogenation could potentially substitute a hydrogen atom on the cyclohexyl ring, though this is often less selective.

More synthetically relevant transformations often involve the functionality already present. For example, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings and could be conceptually related to the synthesis of substituted cyclohexene (B86901) derivatives. wikipedia.org However, reactions directly modifying the saturated cyclohexyl ring of the ketone are less common compared to transformations at the other functional groups.

Alpha-Substitution Reactions Adjacent to the Ketone Carbonyl

The α-carbons, those adjacent to the carbonyl group, possess enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate. This allows for a variety of substitution reactions at these positions.

Enolization and Halogenation Mechanisms (e.g., Haloform Reaction)

Under basic or acidic conditions, ketones can exist in equilibrium with their enol or enolate forms. libretexts.org This process, known as enolization, is key to α-substitution reactions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. libretexts.orglibretexts.org The enol then acts as a nucleophile and attacks a halogen (e.g., Br₂), leading to the α-halogenated ketone. This reaction is typically controllable to a single halogenation. libretexts.orglibretexts.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. libretexts.orglibretexts.org The enolate is a strong nucleophile and reacts rapidly with a halogen. organicchemistrytutor.com This reaction is often difficult to stop at a single substitution because the introduced halogen further increases the acidity of the remaining α-hydrogens, leading to polyhalogenation. libretexts.orglibretexts.org

If the ketone possesses a methyl group adjacent to the carbonyl, exhaustive halogenation can occur under basic conditions, leading to the haloform reaction . sciencemadness.orgwikipedia.org This reaction converts a methyl ketone into a carboxylate and a haloform (CHX₃, where X is a halogen). sciencemadness.orgbyjus.com While this compound does not have a methyl group directly attached to the carbonyl, understanding this reaction is crucial for the broader context of ketone reactivity. The mechanism involves the formation of a trihalomethyl group, which then acts as a leaving group upon nucleophilic attack of hydroxide (B78521) at the carbonyl carbon. libretexts.orgyoutube.com

| Condition | Intermediate | Product |

| Acidic | Enol | Mono-α-haloketone |

| Basic | Enolate | Poly-α-haloketone |

This table compares the outcomes of acid-catalyzed and base-promoted α-halogenation of ketones.

Derivatization Strategies for Functional Group Interconversion

The transformation of the carbonyl group in this compound into other functional groups is a key strategy for synthesizing a variety of derivatives. These interconversions allow for the modulation of the molecule's properties and for the construction of more complex chemical architectures. Common derivatization strategies include reduction to an alcohol, conversion to an amine, and formation of carbon-carbon bonds.

Reduction of the ketone functionality to a secondary alcohol is a fundamental transformation. This is commonly achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. For instance, the reduction of a similar ketone, 2-(4-chlorophenyl)acetyl]-cyclobutanecarboxamide, is a known process that yields the corresponding secondary alcohol. calstate.edu In a similar vein, the reduction of a ketone precursor with sodium borohydride has been employed to produce cyclohexanol (B46403) derivatives. nih.gov

Another significant derivatization is the conversion of the ketone to an amine via reductive amination. This process typically involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. youtube.com This method provides a direct route to amino-derivatives, which are valuable in medicinal chemistry and materials science.

Furthermore, the ketone can serve as a precursor for the synthesis of more complex structures through carbon-carbon bond-forming reactions. The haloform reaction, for example, involves the reaction of a methyl ketone with excess halogen in the presence of a base, leading to a carboxylic acid with one less carbon atom. vaia.compearson.com While this compound is not a methyl ketone, related α-functionalization reactions can be envisaged.

The following table summarizes some key derivatization strategies applicable to this compound based on reactions of analogous structures.

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

| Ketone precursor | Sodium borohydride | Secondary alcohol | nih.gov |

| Ketone | Primary amine, mild acid; then H₂, Pd/C | Secondary amine | youtube.com |

| Cyclohexyl methyl ketone | Excess bromine, sodium hydroxide | Carboxylic acid (via haloform) | vaia.compearson.com |

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The following sections explore radical-mediated pathways and the dichotomy between concerted and stepwise mechanisms.

Radical-Mediated Pathways

Radical reactions offer a unique avenue for the functionalization of ketones like this compound. These pathways often involve the generation of highly reactive radical intermediates that can undergo a variety of transformations, including carbon-carbon bond cleavage and formation.

One notable example in a related system is the radical-mediated C-C cleavage of unstrained cycloketones. nih.govresearchgate.net In this type of reaction, an aryl radical, generated in situ, can trigger the cleavage of a C-C bond within the cyclohexanone (B45756) ring, leading to the formation of various structurally diverse products. nih.govresearchgate.net This strategy highlights the potential for ring-opening reactions of the cyclohexyl moiety in this compound under radical conditions.

Photochemical reactions are a common way to initiate radical processes. For instance, the Norrish Type I reaction of ketones involves the photochemical cleavage of the α-carbon-carbonyl bond to form two radical intermediates. uci.edulibretexts.org For this compound, this would lead to a cyclohexyl radical and a 3-methoxybenzoyl radical. These radicals can then recombine or react with other species in the medium.

Furthermore, the direct β-functionalization of cyclic ketones can be achieved through the synergistic merger of photoredox catalysis and organocatalysis. nih.gov This process involves the generation of a β-enaminyl radical from the ketone, which can then couple with other radical species. nih.gov This suggests that the cyclohexyl ring of this compound could be functionalized at positions remote from the carbonyl group through carefully designed radical-mediated reactions.

Concerted and Stepwise Mechanisms

The reactions of ketones can proceed through either concerted mechanisms, where bond-making and bond-breaking occur in a single transition state, or stepwise mechanisms, which involve the formation of one or more intermediates. The preferred pathway often depends on the specific reactants and reaction conditions.

The haloform reaction, as previously mentioned, is a classic example of a stepwise mechanism. vaia.compearson.com It proceeds through the sequential halogenation of the α-carbon followed by nucleophilic attack of hydroxide on the carbonyl carbon and subsequent cleavage of the C-C bond. vaia.compearson.com

In contrast, some cycloaddition reactions involving ketones can proceed through concerted pathways. However, photochemical [2+2] cycloadditions of enones, which are related to the target molecule, often occur through a stepwise, non-stereospecific mechanism involving diradical intermediates, especially when sensitized. libretexts.org

The addition of nucleophiles to the carbonyl group of this compound is generally expected to proceed through a stepwise mechanism involving a tetrahedral intermediate. For example, the reaction of related thionocarbonates with amines has been shown to proceed via a zwitterionic tetrahedral intermediate. nih.gov This intermediate can then be protonated or deprotonated before leading to the final products.

Kinetic and mechanistic studies on the oxidation of cyclic olefins by singlet oxygen have also highlighted the competition between concerted and stepwise pathways, with the concerted mechanism often being kinetically favored. researchgate.net While not a direct reaction of the ketone, this illustrates the subtle factors that can influence the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 3 Methoxyphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in Cyclohexyl 3-methoxyphenyl (B12655295) ketone can be determined.

The ¹H NMR spectrum of Cyclohexyl 3-methoxyphenyl ketone is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methoxyphenyl group and the aliphatic protons of the cyclohexyl ring.

Aromatic Region (δ 6.8-7.8 ppm): The 3-methoxyphenyl group would give rise to a complex pattern of signals in the aromatic region of the spectrum. Due to the meta substitution, four distinct aromatic protons would be present. A triplet at approximately δ 7.3 ppm can be assigned to the proton at the C5 position, coupled to the two adjacent protons. The other three aromatic protons at positions C2, C4, and C6 would likely appear as multiplets or distinct signals between δ 6.8 and 7.8 ppm.

Methine Proton (δ 3.0-3.5 ppm): The single proton on the carbon of the cyclohexyl ring attached to the carbonyl group (α-proton) is expected to appear as a multiplet, likely a triplet of triplets, in the range of δ 3.0-3.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

Methoxy (B1213986) Protons (δ 3.8 ppm): The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet at approximately δ 3.8 ppm.

Cyclohexyl Protons (δ 1.2-1.9 ppm): The remaining ten protons of the cyclohexyl ring would produce a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.8 | Multiplet |

| Methine Proton (α to C=O) | 3.0 - 3.5 | Multiplet |

| Methoxy Protons | ~3.8 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 14 distinct carbon signals are anticipated.

Carbonyl Carbon (δ > 200 ppm): The most downfield signal in the spectrum would be that of the carbonyl carbon, expected to appear at a chemical shift greater than 200 ppm.

Aromatic Carbons (δ 110-160 ppm): The six carbons of the aromatic ring would resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group (C3) would be found at approximately δ 160 ppm, while the ipso-carbon attached to the carbonyl group (C1) would also be in this downfield region. The other aromatic carbons would appear at slightly more upfield shifts.

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group is expected to have a chemical shift of around 55 ppm.

Cyclohexyl Carbons (δ 25-45 ppm): The six carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. The α-carbon attached to the carbonyl group would be the most downfield of these, at approximately δ 45 ppm, with the other cyclohexyl carbons resonating between δ 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | > 200 |

| Aromatic C-O | ~160 |

| Aromatic C-C=O | ~138 |

| Aromatic C-H | 110 - 130 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Cyclohexyl C-C=O | ~45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically in the region of 1680-1660 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a non-conjugated ketone.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would be observed as stronger bands just below 3000 cm⁻¹.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond of the methoxy group would likely produce two bands, an asymmetric stretch around 1260 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Aromatic C=C Bending: The C=C stretching vibrations within the aromatic ring would give rise to several bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with the non-polar C=C and C-C bonds of the aromatic and cyclohexyl rings often showing strong Raman signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₈O₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (218.29 g/mol ).

The fragmentation pattern upon electron ionization would likely involve characteristic cleavages:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl ring would be a major fragmentation pathway, leading to the formation of a stable 3-methoxybenzoyl cation at m/z 135.

Loss of Cyclohexyl Radical: The loss of the cyclohexyl radical (•C₆H₁₁) would result in a fragment ion at m/z 135.

Loss of Methoxyphenyl Group: Cleavage on the other side of the carbonyl could lead to a cyclohexylcarbonyl cation (m/z 111) and a 3-methoxyphenyl radical.

Fragments from the Aromatic Ring: Further fragmentation of the 3-methoxybenzoyl cation could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 120, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 92.

X-ray Crystallography for Solid-State Structure Determination (Insights from Related Cyclohexyl and Methoxyphenyl Derivatives)

While a specific crystal structure for this compound is not publicly available, insights into its likely solid-state conformation can be gleaned from the crystal structures of related compounds. For instance, the crystal structure of an aryl cyclohexyl nonanoid reveals that the cyclohexyl ring can adopt a puckered conformation. nih.gov In other aryl ketone structures, the dihedral angle between the plane of the carbonyl group and the aromatic ring is a key feature. It is expected that in the solid state, the cyclohexyl and 3-methoxyphenyl groups would arrange themselves to minimize steric hindrance. Intermolecular interactions, such as C-H···O hydrogen bonds, could play a role in the packing of the molecules in the crystal lattice. The presence of the flexible cyclohexyl ring may allow for different crystalline polymorphs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound are expected to show characteristic absorption bands in the UV region. semanticscholar.orgscialert.netresearchgate.net

π → π Transitions:* Strong absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated carbonyl system are expected at shorter wavelengths, likely below 280 nm. scialert.net

n → π Transition:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is anticipated at a longer wavelength, typically above 300 nm. semanticscholar.org The position and intensity of these bands can be influenced by the solvent polarity. The methoxy group, being an electron-donating group, is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzophenone. semanticscholar.org

Computational Chemistry and Theoretical Studies of Cyclohexyl 3 Methoxyphenyl Ketone

Quantum Chemical Calculations for Electronic Structure and Geometric Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Cyclohexyl 3-methoxyphenyl (B12655295) ketone, these calculations would reveal key bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Studies on analogous compounds, such as 1-hydroxycyclohexyl phenyl ketone, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate structural properties. researchgate.net Such calculations for Cyclohexyl 3-methoxyphenyl ketone would likely show the cyclohexyl ring adopting a stable chair conformation. The carbonyl group (C=O) is expected to be nearly coplanar with the phenyl ring to maximize conjugation. iucr.org

Crystallographic data for the closely related cyclohexyl phenyl ketone reveals an orthorhombic crystal system. iucr.org The angle between the least-squares plane of the cyclohexyl ring and the phenyl ring in this analogue was found to be 55.48(9)°. iucr.org Similar geometric parameters would be anticipated for this compound, with slight variations induced by the electronic effects of the meta-methoxy group on the phenyl ring.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Basis from Analogous Compound |

| Cyclohexyl Ring Conformation | Chair | 1-hydroxycyclohexyl phenyl ketone, cyclohexyl phenyl ketone researchgate.netiucr.org |

| Phenyl-Carbonyl Arrangement | Essentially coplanar | cyclohexyl phenyl ketone iucr.org |

| Angle between Cyclohexyl and Phenyl Planes | Approximately 55° | cyclohexyl phenyl ketone iucr.org |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for protonation and electrophilic attack. researchgate.net The methoxy (B1213986) group's oxygen atom would also exhibit a region of negative potential. The aromatic ring will have a delocalized π-electron cloud, contributing to its nucleophilic character. nih.gov The hydrogen atoms of the cyclohexyl and phenyl rings would represent regions of positive potential. The analysis of MEP is crucial for understanding non-covalent interactions, such as hydrogen bonding. acs.orgacs.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the 3-methoxyphenyl ring, which is rich in π-electrons and influenced by the electron-donating methoxy group. The LUMO is anticipated to be centered on the carbonyl group, specifically the π* anti-bonding orbital of the C=O bond. youtube.com This distribution implies that the molecule would act as a nucleophile through its aromatic ring in reactions with electrophiles and as an electrophile at the carbonyl carbon in reactions with nucleophiles. Computational studies on other aromatic ketones and methoxy-substituted systems support this type of orbital distribution. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule. researchgate.net

Table 2: Expected NBO Interactions and Stabilization in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Effect |

| Lone Pair (O of OCH₃) | π* (Phenyl Ring) | Resonance/Hyperconjugation | Stabilization of the molecule |

| π (Phenyl Ring) | π* (C=O) | Conjugation | Increased electronic delocalization and stability |

| σ (C-H of cyclohexyl) | π* (C=O) | Hyperconjugation | Stabilization of the carbonyl group |

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum : The vibrational frequencies can be calculated to predict the IR spectrum. A strong absorption band corresponding to the C=O stretching vibration would be expected around 1680-1700 cm⁻¹. Other characteristic bands would include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts. scienceopen.com

NMR Spectrum : The chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted shifts for the aromatic protons would be influenced by the meta-methoxy group, and the cyclohexyl protons would show characteristic signals based on their axial or equatorial positions. The carbonyl carbon would exhibit a signal at a significantly downfield chemical shift.

UV-Vis Spectrum : Time-dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net π→π* transitions associated with the aromatic system and n→π* transitions related to the carbonyl group would be expected. The methoxy group would likely cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ketone.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. acs.org For this compound, several reaction types could be investigated.

One important class of reactions for ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com Computational studies can model the approach of a nucleophile to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent protonation of the oxygen anion. The energy profile for this process can be calculated to determine the reaction's feasibility and kinetics.

Furthermore, reactions involving the enolate form of the ketone, such as aldol-type reactions, can be modeled. DFT calculations can determine the relative stabilities of the possible enolates and the transition state energies for their reactions with electrophiles. Studies on the mechanisms of other ketone reactions, such as the ketonic decarboxylation of carboxylic acids, have demonstrated the power of DFT in revealing the favored reaction pathways. nih.gov

Applications of Cyclohexyl 3 Methoxyphenyl Ketone As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

While direct literature on the extensive use of Cyclohexyl 3-methoxyphenyl (B12655295) ketone in the synthesis of highly complex natural products is limited, the reactivity of its core components—the aryl ketone and cyclohexyl group—is well-established in the construction of intricate molecular frameworks. The ketone functionality provides a handle for a variety of transformations, including nucleophilic additions, reductions, and alpha-functionalizations, which are fundamental steps in building molecular complexity.

For instance, analogous aryl ketones are pivotal in formal [3+2] cycloaddition reactions. Alkyl cyclopropyl (B3062369) ketones, a related class of compounds, have been successfully employed in catalytic formal [3+2] cycloadditions with alkenes and alkynes to produce complex, sp³-rich products. nih.govacs.org This type of reaction, facilitated by catalysts like samarium(II) iodide (SmI₂), allows for the construction of cyclopentanoid motifs, which are present in various natural products. nih.govacs.org The methodology has been shown to be effective with complex bicyclic alkyl cyclopropyl ketones, yielding intricate products as single diastereoisomers. nih.gov This suggests that Cyclohexyl 3-methoxyphenyl ketone could potentially serve as a substrate in similar cycloaddition strategies to generate complex polycyclic structures.

Furthermore, the synthesis of harziane diterpenoids, a class of natural products with caged frameworks, has utilized a regioselective reduction of a less-hindered ketone as a key step. acs.org This highlights the importance of ketone reactivity in the assembly of complex natural product skeletons. The presence of both a cyclohexyl and a methoxyphenyl group in the target ketone offers differential reactivity that could be exploited in sophisticated synthetic routes.

Utility in Pharmaceutical Intermediate Production (Insights from Analogous Compounds)

The structural motif of a substituted cyclohexyl ring connected to an aromatic group is a common feature in many pharmaceutical compounds. This compound, therefore, represents a key building block for accessing such pharmaceutically relevant intermediates.

A notable example is the synthesis of methoxetamine, where a similar structural core is assembled. The synthesis involves the reaction of a Grignard reagent derived from 3-bromoanisole (B1666278) with cyclohexanone (B45756) to form 1-(3-methoxyphenyl)cyclohexan-1-ol. rsc.org This intermediate is then further elaborated. This initial step is directly analogous to a potential synthesis or reaction of this compound.

Furthermore, the synthesis of tramadol, an opioid analgesic, involves the key intermediate 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. wikipedia.org The synthesis of this molecule underscores the pharmaceutical importance of the 1-(3-methoxyphenyl)cyclohexanol scaffold, which is directly related to this compound through reduction of the ketone.

The utility of related ketone structures is also evident in the synthesis of intermediates for fentanyl analogues, a major class of synthetic analgesics. The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate, starts from 1-benzylpiperidin-4-one, highlighting the role of cyclic ketones in the synthesis of complex piperidine-based pharmaceuticals. researchgate.net

The following table provides examples of pharmaceutical intermediates and related compounds whose synthesis involves precursors structurally similar to this compound.

| Compound/Intermediate | Synthetic Precursor/Analogous Structure | Therapeutic Area/Application |

| Methoxetamine | 1-(3-Methoxyphenyl)cyclohexan-1-ol | Dissociative anaesthetic |

| Tramadol | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | Analgesic |

| Fentanyl Analogues | 1-Benzylpiperidin-4-one | Analgesics |

| Diltiazem | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Calcium channel blocker |

| Sensate Coolants | N-substituted ρ-menthanecarboxamides | Consumer products |

Development of Catalytic Systems Employing this compound Derivatives

Derivatives of cyclohexyl phenyl ketones are instrumental in the development of advanced catalytic systems. For example, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been shown to be highly effective for the selective hydrogenation and hydrodeoxygenation of aromatic ketones to cyclohexane (B81311) derivatives. nih.gov This catalytic system allows for the controlled conversion of the ketone to either the corresponding alcohol or the fully deoxygenated alkane by adjusting the reaction temperature. nih.gov The versatility of this catalyst opens avenues for producing a wide array of valuable cyclohexane derivatives from Friedel-Crafts acylation products and lignin-derived aromatic ketones. nih.gov

The development of such catalytic systems is crucial for sustainable chemical synthesis. For instance, the use of SmI₂ as a catalyst in combination with substoichiometric amounts of Sm⁰ has been shown to be key in engaging relatively unreactive alkyl cyclopropyl ketones in formal [3+2] cycloadditions. nih.govacs.org This indicates that the development of robust catalytic systems can enable the use of a wider range of ketone substrates in complex chemical transformations.

Furthermore, derivatives of cyclohexyl phenyl ketones are used as intermediates for photoinitiators. For example, 1-hydroxycyclohexyl phenyl ketone is a widely used photoinitiator in photopolymerization reactions. google.comgoogle.com The synthesis of this photoinitiator often proceeds through cyclohexyl phenyl ketone, which is prepared via methods like Friedel-Crafts reactions. google.com

Stereochemical Control in Downstream Synthesis

The stereochemistry of molecules plays a crucial role in their biological activity, making stereochemical control a paramount objective in organic synthesis. rijournals.com The structure of this compound offers potential for stereocontrol in subsequent synthetic transformations.

The reduction of the ketone to the corresponding alcohol, for instance, can generate a new stereocenter. The stereochemical outcome of such a reduction can often be influenced by the choice of reducing agent and the steric and electronic nature of the substituents on the cyclohexyl and phenyl rings. This is a fundamental strategy for introducing chirality into a molecule. The stereospecific conversion of a carboxylic acid to a methyl ketone is a known method for interrelating the stereochemistry of alcohols and carboxylic acids. orgsyn.org

In the synthesis of complex cyclic systems, such as cyclohexenone acids, stereospecificity can be achieved through sigmatropic rearrangements. For example, an oxy-Cope type nih.govnih.gov-sigmatropic rearrangement has been shown to be the source of diastereospecificity in the formation of substituted cyclohexenone acids. acs.org While not directly involving this compound, this principle of using rearrangements to control stereochemistry is applicable to derivatives that could be prepared from it.

Furthermore, in the synthesis of chiral amines, which are prevalent in pharmaceuticals, transition-metal-catalyzed allylic amination is a key strategy for constructing C–N bonds with controlled regio- and stereochemistry. acs.orgacs.org Derivatives of this compound, after appropriate functionalization, could serve as substrates in such enantioselective catalytic reactions.

Design and Synthesis of Derivatives for Specific Research Purposes

The core structure of this compound can be readily modified to generate a library of derivatives for specific research applications. The presence of the methoxy (B1213986) group on the phenyl ring and the cyclohexyl ring provides opportunities for further functionalization.

For example, the methoxy group can be cleaved to yield the corresponding phenol, which can then be used in various coupling reactions or as a handle for attaching other functional groups. The cyclohexyl ring can also be functionalized through various C-H activation or other transformation strategies.

An example of derivative synthesis for a specific purpose is the preparation of cyclohexane-based carboxamides as sensates (cooling agents) for consumer products. google.com The synthesis of these compounds often starts from cyclohexane derivatives, and the ability to introduce various substituents allows for the fine-tuning of their sensory properties.

The synthesis of 1-hydroxycyclohexyl phenyl ketone, a photoinitiator, from cyclohexyl phenyl ketone is another example of designing a derivative for a specific application. google.com The synthesis typically involves chlorination of the cyclohexyl phenyl ketone followed by alkaline hydrolysis. google.com

The following table summarizes some synthetic transformations that can be applied to this compound and its analogues to generate derivatives for research purposes.

| Starting Material Analogue | Reagents/Conditions | Product Type/Application |

| Cyclohexanecarboxylic acid | Methyllithium | Cyclohexyl methyl ketone (illustrates ketone synthesis) orgsyn.org |

| 3-Bromoanisole, Cyclohexanone | Mg, THF | 1-(3-Methoxyphenyl)cyclohexan-1-ol (pharmaceutical intermediate precursor) rsc.org |

| Aromatic Ketones | Rh@SILP, H₂ | Cyclohexane derivatives (selective hydrogenation/hydrodeoxygenation) nih.gov |

| Cyclohexyl phenyl ketone | Cl₂, then NaOH | 1-Hydroxycyclohexyl phenyl ketone (photoinitiator) google.com |

| ρ-menthanecarboxamide precursors | Various coupling reagents | N-substituted ρ-menthanecarboxamides (sensate coolants) google.com |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare cyclohexyl 3-methoxyphenyl ketone?

This compound is typically synthesized via Grignard reagent addition to ketones. For example, 3-methoxyphenyl magnesium bromide can be reacted with a cyclohexyl-substituted ketone intermediate, followed by acid-catalyzed dehydration to form the desired product. This method leverages conjugate addition and reductive amination steps to achieve stereochemical control, as demonstrated in the synthesis of structurally analogous compounds . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity.

Basic: How does the cyclohexyl group influence the reactivity of aryl ketones in reduction reactions?

The cyclohexyl group introduces steric and electronic effects that modulate reactivity. Kinetic studies on cyclohexyl phenyl ketones with sodium borohydride reveal that reaction rates depend on ring strain and substituent conformation. For example, cyclopentyl phenyl ketone reacts faster than cyclohexyl phenyl ketone due to reduced torsional strain in the transition state. At 0°C, relative rates for cycloalkyl phenyl ketones are: cyclopropyl (0.12) < cyclobutyl (0.23) < cyclohexyl (0.25) < cyclopentyl (0.36) (relative to acetophenone = 1.0) . Researchers should consider solvent polarity and temperature to control regioselectivity.

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can accurately model the compound’s electronic structure. Parameters such as HOMO-LUMO gaps, dipole moments, and charge distribution are critical for understanding its reactivity and interactions. For instance, the methoxy group’s electron-donating effects can be quantified via Mulliken population analysis, while the cyclohexyl group’s steric bulk may alter the ketone’s polarization. Benchmarking against experimental UV-Vis or IR spectra validates computational predictions .

Advanced: What role does this compound play in modulating polymer dielectric properties?

In poly(aryl ether ketone) (PAEK) resins, weakly polarized cyclohexyl groups reduce molecular polarization, lowering dielectric constants (ε = 2.95–3.26 @ 10 GHz). The ketone’s rigid structure enhances thermal stability (Tg = 239–245°C; Td5% = 469–534°C under N₂) while maintaining solubility in polar aprotic solvents (e.g., NMP, DMF). Researchers should evaluate substituent effects via dielectric spectroscopy and thermogravimetric analysis (TGA) to optimize material performance for high-frequency applications .

Basic: How are stereoisomers of this compound derivatives resolved, and what impact do they have on biological activity?

Stereoisomers are resolved using chiral chromatography or recrystallization. For example, reductive amination of ketone intermediates with phenalkylamines produces diastereomers separable via column chromatography. Biological activity varies significantly: one stereoisomer of a related compound showed 10-fold higher receptor binding affinity (ΔG = -9.2 kcal/mol) due to optimal hydrophobic interactions and hydrogen bonding. Circular dichroism (CD) and X-ray crystallography are critical for structural elucidation .

Advanced: What mechanistic insights explain the anomalous reactivity of cyclohexyl phenyl ketones in nucleophilic additions?

The cyclohexyl group’s chair conformation imposes axial/equatorial substituent effects, altering nucleophilic attack trajectories. For example, in sodium borohydride reductions, equatorial positioning of the ketone carbonyl reduces steric hindrance, accelerating the reaction. Computational studies (e.g., transition state modeling with Gaussian) reveal that ring strain in smaller cycloalkyl groups (e.g., cyclopropyl) increases activation energy by 3–5 kcal/mol compared to cyclohexyl .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy δ ~3.8 ppm; cyclohexyl δ ~1.2–2.0 ppm).

- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation pathways.

- FT-IR : Ketone C=O stretches appear at ~1700–1750 cm⁻¹.

- XRD : Resolves crystal packing and steric effects in solid-state structures .

Advanced: How do solvent effects influence the tautomeric equilibria of this compound derivatives?

In polar solvents (e.g., DMSO), keto-enol tautomerism is suppressed due to stabilization of the carbonyl form. In nonpolar solvents (e.g., toluene), enol content increases (~15–20%) due to intramolecular hydrogen bonding. UV-Vis spectroscopy (λmax shifts) and variable-temperature NMR quantify equilibrium constants (Keq). Researchers must account for solvent polarity when designing reactions involving tautomer-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.